![molecular formula C10H13F3N2O2 B2824228 4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid CAS No. 2054953-39-6](/img/structure/B2824228.png)
4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid
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Description
Synthesis Analysis
The synthesis of trifluoro compounds can be complex and often involves multiple steps. For instance, the synthesis of a similar compound, “4,4,4-Trifluoro-3-methyl-2-butenoic acid”, has been employed in the synthesis of trifluoromethylated hydrindenes . Another example is the enzymatic preparation of both enantiomers of “4,4,4-trifluoro-3-(indole-3-)butyric acid”, a novel plant growth regulator .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid”, the molecular formula is C5H4F6O2, with an average mass of 210.074 Da and a monoisotopic mass of 210.011551 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more. For “4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid”, it has a molecular weight of 208.14 . Other specific physical and chemical properties are not available at this time .Safety and Hazards
The safety and hazards of a compound are important for handling and storage. For “4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid”, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4,4,4-trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-6(2)7-3-4-15(14-7)8(5-9(16)17)10(11,12)13/h3-4,6,8H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZALQMZHXAJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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